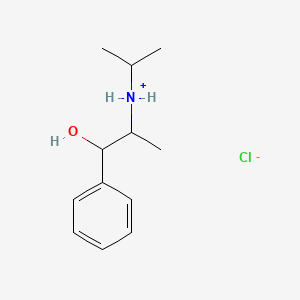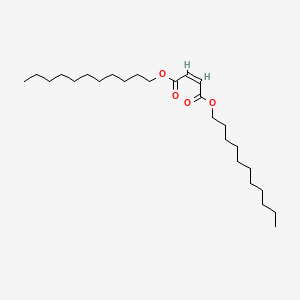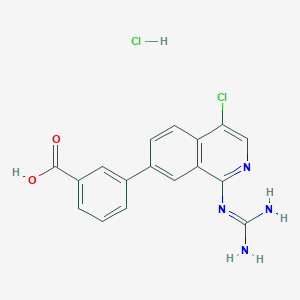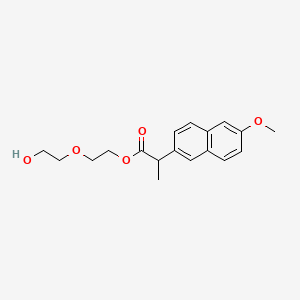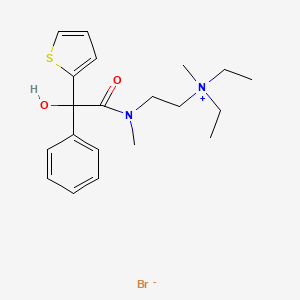
Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide is a complex organic compound with a unique structure that includes a thiophene ring, an amide linkage, and a quaternary ammonium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Amide Formation: The amide linkage is formed by reacting the thiophene derivative with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Quaternary Ammonium Formation: The final step involves the quaternization of the amine with an alkyl halide, such as methyl bromide, to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide linkage, potentially converting it to an amine.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolates can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted ammonium salts
科学的研究の応用
Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins or nucleic acids, potentially disrupting their function. The thiophene ring and amide linkage may also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-furylacetamido)ethyl)methyl-, bromide: Similar structure but with a furan ring instead of a thiophene ring.
Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-pyridylacetamido)ethyl)methyl-, bromide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
特性
CAS番号 |
26058-54-8 |
|---|---|
分子式 |
C20H29BrN2O2S |
分子量 |
441.4 g/mol |
IUPAC名 |
diethyl-[2-[(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)-methylamino]ethyl]-methylazanium;bromide |
InChI |
InChI=1S/C20H29N2O2S.BrH/c1-5-22(4,6-2)15-14-21(3)19(23)20(24,18-13-10-16-25-18)17-11-8-7-9-12-17;/h7-13,16,24H,5-6,14-15H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
WWODOPWOVMTINM-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(CC)CCN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
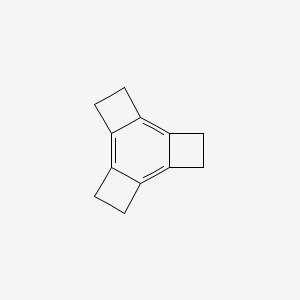
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)



![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)

![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)

